molecular formula C21H18FN5OS B2809291 7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242983-81-8

7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2809291
CAS No.: 1242983-81-8
M. Wt: 407.47
InChI Key: KRTLUVHKHYNPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a pyridinylpiperazine group, and a thienopyrimidinone group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenyl, pyridinylpiperazine, and thienopyrimidinone groups would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • The compound is related to novel thieno-fused bicyclic compounds synthesized for exploring diverse chemical structures. These structures have been characterized using spectroscopic methods like NMR, IR, MS spectrometry, and CHN analyses, indicating a broad interest in their structural analysis (Mabkhot et al., 2015).

Bactericidal Activities

  • Fluorine-containing compounds like this have shown significant bactericidal activities. This particular structure, when incorporated with fluorine, demonstrated strong inhibiting effects against certain crop biomasses and was particularly effective against cotton fusarium wilt (Zhou Xi, 2015).

Antitumor Activity

  • Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for antitumor activity. Many of these compounds showed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Synthesis of Derivatives

  • Research has focused on creating various derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones, exploring their synthesis methods and structural characteristics. These efforts contribute to the understanding of the compound's versatility in forming different molecular structures (El-Meligie et al., 2020).

Formation of Fused and Isolated Azoles

  • The synthesis of compounds derived from thieno[d]pyrimidines has been reported, focusing on creating both isolated and fused thieno[d]pyrimidine derivatives. This process involves reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents (El Azab & Elkanzi, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Some pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists .

Properties

IUPAC Name

7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLUVHKHYNPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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